molecular formula C20H23NO5S2 B6480592 methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 892854-77-2

methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B6480592
CAS RN: 892854-77-2
M. Wt: 421.5 g/mol
InChI Key: VMIFNIPMDANCRV-UHFFFAOYSA-N
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Description

This compound contains a total of 51 atoms; 23 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 2 Sulfur atoms .


Synthesis Analysis

The compound can be prepared based on the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonyl group, a propanamido group, and a tetrahydro-1-benzothiophene-3-carboxylate group .


Chemical Reactions Analysis

The compound is synthesized through a chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.20 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Inhibitor of Human Neutrophil Elastase (hNE) This compound has been synthesized and evaluated as a competitive inhibitor of hNE . hNE is a serine proteinase that plays a crucial role in the body’s immune response. It has been shown to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . Inhibiting hNE is a potential strategy to alleviate Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in severe COVID-19 patients .

2. Treatment of Acute Respiratory Distress Syndrome (ARDS) ARDS is a severe condition that can lead to hypoxia and respiratory failure . This compound, as an hNE inhibitor, could potentially be used in the treatment of ARDS .

Anticancer Activity

This compound has been synthesized and tested for its antiproliferative activity against human HCT-116 and MCF-7 cell lines . Out of 25 screened derivatives, 10 active compounds exhibited IC 50’s in the range 1.9−7.52 μg/mL on the HCT-116, and 17 active compounds exhibited IC 50’s in the range 2.3−6.62 μg/mL on the MCF-7 cell lines .

Chemoselective Michael Reaction

This compound has been prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3- phenylquinoxaline-2(1H)-thione .

Molecular Structure Analysis

The 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) of this compound are available for purchase . These have been generated based on data derived from quantum chemical computations under DFT .

Drug Development

Given its potential applications in treating ARDS and cancer, this compound could be a promising candidate for drug development . Its binding affinity to the human thymidylate synthase allosteric site has been studied in silico using molecular docking .

Future Directions

The structure-activity relationship of the tested compounds was studied through their binding affinity to the human thymidylate synthase allosteric site in silico using molecular docking and proved the quinoxaline ring as a suitable scaffold carrying a peptidomimetic side chain in position 3 . This suggests that these compounds could be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .

properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-13-8-9-15-16(12-13)27-19(18(15)20(23)26-2)21-17(22)10-11-28(24,25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFNIPMDANCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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